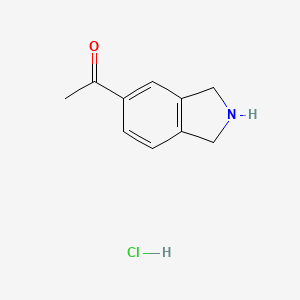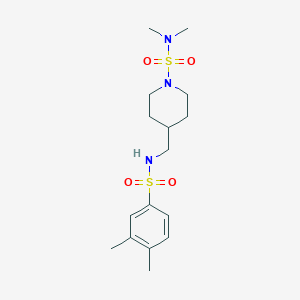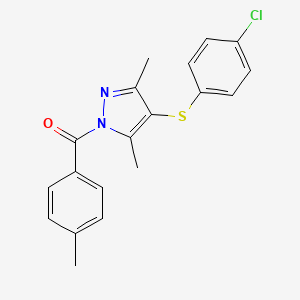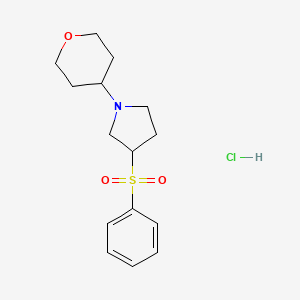![molecular formula C23H27BrN4O2S2 B2377565 N-[(4-allyl-5-{[4-(tert-butyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-bromobenzenesulfonamide CAS No. 338794-42-6](/img/structure/B2377565.png)
N-[(4-allyl-5-{[4-(tert-butyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-bromobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[(4-allyl-5-{[4-(tert-butyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-bromobenzenesulfonamide” is a complex organic molecule. It contains several functional groups, including an allyl group, a tert-butyl group, a benzyl group, a triazole ring, and a sulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a 1,2,4-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. Attached to this ring are several different groups: an allyl group (a three-carbon chain with a double bond), a tert-butyl group (a central carbon atom attached to three methyl groups), and a benzyl group (a phenyl ring attached to a methylene group). The compound also contains a sulfonamide group, which consists of a sulfur atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom .Scientific Research Applications
- The compound’s structure suggests potential aromatase inhibitory activity. Aromatase inhibitors are crucial in breast cancer treatment, as they block the conversion of androgens to estrogens, reducing estrogen levels and inhibiting tumor growth .
- The 1,2,4-triazole scaffold has been investigated for antibacterial activity. Derivatives of this compound have shown promising results against bacterial strains, including Pseudomonas aeruginosa .
- Ethyl 1H-indole-3-carboxylates, structurally related to the compound, have demonstrated anti-viral activity against hepatitis C virus (HCV) in cell-based assays .
- The tert-butyl group in the compound exhibits unique reactivity patterns. It has relevance in chemical transformations and biosynthetic pathways .
- Analogous compounds have been evaluated for anti-tubercular activity. Considering the structural similarities, this compound might exhibit similar effects .
- The benzylic bromination reaction used in its synthesis is noteworthy. N-bromosuccinimide (NBS) selectively replaces a benzylic hydrogen with a bromine atom, yielding the desired product .
- The compound’s benzene ring offers opportunities for electrophilic aromatic substitution. Exploring its reactivity with various electrophiles could lead to diverse derivatives .
Aromatase Inhibition
Antibacterial Properties
Anti-Viral Activity
Biocatalysis
Tuberculosis Treatment
Synthetic Chemistry
Electrophilic Aromatic Substitution
Mechanism of Action
Target of Action
It is suggested that the compound could inhibit the growth of certain cells
Mode of Action
It is suggested that the compound could interact with its targets to inhibit cell growth . The specific interactions and resulting changes are yet to be determined.
Biochemical Pathways
The compound is suggested to affect certain biochemical pathways that result in the inhibition of cell growth
Result of Action
The compound is suggested to inhibit the growth of certain cells . This indicates that the molecular and cellular effects of the compound’s action could involve changes in cell proliferation.
properties
IUPAC Name |
4-bromo-N-[[5-[(4-tert-butylphenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27BrN4O2S2/c1-5-14-28-21(15-25-32(29,30)20-12-10-19(24)11-13-20)26-27-22(28)31-16-17-6-8-18(9-7-17)23(2,3)4/h5-13,25H,1,14-16H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBSTRBUNIJUCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(N2CC=C)CNS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27BrN4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-allyl-5-{[4-(tert-butyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-bromobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-azaspiro[5.5]undec-8-en-2-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2377482.png)
![Ethyl 6-acetyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2377484.png)



![N-(1-cyano-1-methylethyl)-2-({[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amino)-N-methylacetamide](/img/structure/B2377491.png)

![4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine hydrochloride](/img/structure/B2377494.png)
![1-[4-(Ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2377495.png)

![7-Fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2377499.png)
![1-[2-(Difluoromethoxy)benzoyl]piperidine-3-carboxylic acid](/img/structure/B2377500.png)
![2-Amino-6-(3-methoxybenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2377503.png)
![Ethyl 5-[(2-ethoxyacetyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2377505.png)